Validamycin H

Antifungal activity Minimum inhibitory concentration (MIC) Rhizoctonia solani

Validamycin H (CAS 130812-69-0) is a pseudo-tetrasaccharide trehalase inhibitor that serves as a critical SAR reference standard for C-6ʺ glycosylation-activity studies. Its β-D-glucopyranosyl extension reduces anti-Rhizoctonia solani activity five-fold (MIC 0.05 µg/mL) compared to Validamycins E/F, enabling precise dose-response calibration. With predicted 20% oral bioavailability and a non-inhibitory CYP profile, it functions as a permeability-limited negative control in trehalase assays. Researchers conducting aminoglycoside SAR, semisynthetic modification, or fermentation QC should procure this authentic reference material for accurate congener identification.

Molecular Formula C35H27NO9S
Molecular Weight 0
CAS No. 130812-69-0
Cat. No. B1178119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValidamycin H
CAS130812-69-0
Molecular FormulaC35H27NO9S
Structural Identifiers
SMILESC1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)CO
InChIInChI=1S/C26H45NO18/c28-3-7-1-9(14(32)18(36)13(7)31)27-10-2-8(4-29)24(21(39)15(10)33)45-26-23(41)20(38)17(35)12(44-26)6-42-25-22(40)19(37)16(34)11(5-30)43-25/h1,8-41H,2-6H2
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Validamycin H CAS 130812-69-0: Pseudo-Tetrasaccharide Aminoglycoside Antibiotic for Agricultural and Biochemical Research


Validamycin H (CAS 130812-69-0), also designated as 6''-O-beta-glucopyranosylvalidamycin A, is a pseudo-tetrasaccharide antibiotic belonging to the validamycin family of aminoglycosides. It is a natural product isolated from the fermentation broth of Streptomyces hygroscopicus var. limoneus and is characterized by a molecular formula of C26H45NO18 with a molecular weight of 659.64 g/mol [1]. Validamycin H functions as a trehalase inhibitor, a mechanism shared across the validamycin class, and demonstrates antifungal activity against Rhizoctonia solani, the causative agent of rice sheath blight, with a reported minimum inhibitory concentration of 0.05 µg/mL in the dendroid-test method [2].

Why Validamycin H Cannot Be Interchanged with Validamycin A or Other In-Class Aminoglycosides Without Loss of Functional Precision


Within the validamycin family, glycosylation pattern at the C-6ʺ position directly modulates antifungal potency and target organism permeability. Validamycin H incorporates an additional glucose moiety (β-D-glucopyranosyl) at the C-6ʺ hydroxyl of the glucosyl residue compared to the parent validoxylamine A scaffold, distinguishing it structurally from the major agricultural product Validamycin A (C20H35NO13) . This glycosidic extension is not benign; it introduces a quantifiable reduction in antifungal activity against Rhizoctonia solani and alters physicochemical properties including logP, predicted human oral bioavailability, and intestinal absorption profiles that diverge materially from those of less-glycosylated analogs [1]. Consequently, substituting Validamycin H with Validamycin A in an experimental or industrial context would produce different outcomes in dose-response relationships, permeability-limited bioassays, and structure-activity relationship (SAR) analyses [2].

Validamycin H Comparative Evidence: Quantitative Differentiation Against Validamycins A, E, and F in Antifungal Potency, ADMET Profiles, and Structural Determinants


Validamycin H Exhibits a Five-Fold Reduction in Antifungal Potency Against Rhizoctonia solani Compared to Validamycins E and F

Validamycin H demonstrates a minimum inhibitory concentration (MIC) of 0.05 µg/mL against Rhizoctonia solani in the standardized dendroid-test method, positioning it intermediate between the high-potency compounds Validamycins A, E, and F (MIC = 0.01 µg/mL) and the substantially less active Validamycins C (MIC = 10 µg/mL) and D (MIC = 25 µg/mL) [1]. Specifically, Validamycin H exhibits five-fold weaker activity than Validamycins E and F, which are both α-D-glucopyranosylvalidamycin A analogs [2]. The differential activity among in-class compounds—with MIC values spanning four orders of magnitude from 0.01 to 50 µg/mL for Validoxylamine B—demonstrates that minor variations in glycosidic substitution profoundly impact antifungal efficacy [3].

Antifungal activity Minimum inhibitory concentration (MIC) Rhizoctonia solani Structure-activity relationship (SAR) Sheath blight disease

Glycosylation at the C-6ʺ Position in Validamycin H Correlates with Reduced Permeability and Attenuated Antifungal Activity Relative to Parent Validoxylamine Scaffolds

Validamycin H is structurally defined as 6''-O-beta-glucopyranosylvalidamycin A, featuring a β-D-glucopyranosyl moiety attached at the C-6ʺ hydroxymethyl group of the glucosyl residue [1]. In contrast, the most potent validamycins (A, E, and F) lack this additional glucose substitution. The introduction of this glycosidic extension at C-6ʺ in Validamycin H is mechanistically linked to a suppression of antibiotic permeability into the fungal pathogen, which accounts for its five-fold reduction in antifungal activity relative to the α-D-glucopyranosylvalidamycin A analogs Validamycins E and F [2]. Parallel evidence from Validamycins C and D—both bearing glucoside introduction at the hydroxymethyl group of validoxylamine A—demonstrates that glycosylation at this position universally attenuates activity (MIC values of 10 µg/mL and 25 µg/mL, respectively, versus 0.01 µg/mL for non-glycosylated Validamycin A) [3].

Glycosylation Structure-activity relationship (SAR) Permeability C-6ʺ substitution β-D-glucopyranosyl

Predicted ADMET Profile of Validamycin H: Low Oral Bioavailability (20%) and Non-Absorbed Intestinal Status Contrast with Class-Wide Safety and Non-Mutagenicity

Computational ADMET predictions for Validamycin H indicate a predicted human oral bioavailability of 20% (categorized as non-bioavailable) and a human intestinal absorption classification of non-absorbed, with a Caco-2 permeability logPapp of -6.55 [1]. These predictions contrast sharply with the known environmental safety profile of the validamycin class, which includes acute oral LD50 values for rats and mice exceeding 20,000 mg/kg, non-irritation to skin (rabbits), and negative AMES mutagenesis [2]. Validamycin H is additionally predicted to be safe in AMES mutagenesis assays, non-carcinogenic, and a non-inhibitor of CYP 1A2, 2C19, 2C9, 2D6, and 3A4 isoforms [3]. While these ADMET predictions are computational rather than experimentally validated, they establish a baseline for understanding Validamycin H's mammalian exposure potential that differs from predictions for less-glycosylated validamycin congeners.

ADMET Oral bioavailability Intestinal absorption Non-mutagenic Toxicity prediction

Total Synthesis of (+)-Validamycin H Achieved: Establishes Structural Confirmation and Enables Access to Non-Fermentative Compound Supply

The total synthesis of (+)-Validamycin H was reported by Miyamoto and Ogawa (1992) from the Department of Applied Chemistry, Keio University [1]. This synthetic achievement provided independent structural confirmation of the natural product and established a non-fermentative route to access Validamycin H for research purposes. While many validamycin congeners are primarily accessible via fermentation from Streptomyces hygroscopicus var. limoneus, the availability of a total synthetic route for Validamycin H offers an alternative supply pathway that is independent of microbial production variability [2]. The synthetic strategy also serves as a platform for generating structural analogs that are not accessible via biosynthetic modification, enabling SAR studies that extend beyond the naturally occurring validamycin repertoire.

Total synthesis Carbohydrate chemistry Structural confirmation Non-fermentative supply Pseudo-tetrasaccharide

Optimal Research and Industrial Application Scenarios for Validamycin H Based on Quantified Comparative Evidence


Structure-Activity Relationship (SAR) Studies of Aminoglycoside Glycosylation Effects on Antifungal Permeability and Potency

Validamycin H serves as a structurally defined intermediate comparator in SAR campaigns investigating how peripheral glycosylation modulates antibiotic permeability and antifungal potency. With its 6''-O-beta-glucopyranosyl substitution and quantitated five-fold reduction in anti-Rhizoctonia solani activity (MIC = 0.05 µg/mL) relative to the α-D-glucopyranosylvalidamycin A analogs Validamycins E and F (MIC = 0.01 µg/mL), Validamycin H provides a precise reference point for the permeability-attenuating effect of C-6ʺ glycosylation [1]. This SAR position—falling between the high-potency, minimally glycosylated Validamycin A and the substantially attenuated Validamycins C and D (MIC = 10-25 µg/mL)—enables researchers to quantify the dose-response relationship between glycosidic extension and bioactivity loss in a graded, continuous manner that cannot be achieved using Validamycin A alone [2].

Calibration Standard and Negative Control for Trehalase Inhibition Assays in Mammalian and Insect Systems

The predicted ADMET profile of Validamycin H—including 20% predicted human oral bioavailability, non-absorbed intestinal classification, and Caco-2 logPapp of -6.55—establishes its utility as a calibration standard or negative control in trehalase inhibition assays where membrane permeability is a variable of interest [1]. Because Validamycin H is computationally predicted to be poorly absorbed in mammalian intestinal models, it can serve as a permeability-limited comparator against more readily absorbed trehalase inhibitors in cellular uptake studies. Additionally, its predicted non-inhibitory status across all major CYP isoforms (1A2, 2C19, 2C9, 2D6, 3A4) and negative AMES mutagenicity prediction support its use in in vitro mammalian cell culture experiments where confounding metabolic or genotoxic effects must be minimized [2].

Synthetic Chemistry Reference for Pseudo-Tetrasaccharide Aminoglycoside Construction and Derivatization

The published total synthesis of (+)-Validamycin H by Miyamoto and Ogawa (1992) provides a validated synthetic route that serves as a reference framework for constructing the pseudo-tetrasaccharide validamycin scaffold [1]. Researchers engaged in the semisynthetic modification of validamycins or the de novo synthesis of aminoglycoside antibiotics can utilize the documented Validamycin H synthesis as a platform for introducing β-D-glucopyranosyl moieties at the C-6ʺ position. This synthetic accessibility, combined with Validamycin H's intermediate antifungal activity profile, positions the compound as a preferred starting material or synthetic target for generating glycosylated aminoglycoside libraries intended for SAR exploration, rather than relying exclusively on fermentation-derived Validamycin A [2].

Benchmarking Compound for Validamycin Congener Identification and Quality Control in Fermentation Product Analysis

Given the complex biosynthetic output of Streptomyces hygroscopicus var. limoneus, which produces multiple validamycin congeners including A, B, C, D, E, F, G, and H, Validamycin H serves as a necessary analytical reference standard for distinguishing and quantifying the H congener in fermentation broths and formulated agricultural products [1]. The compound's distinct molecular weight (659.64 g/mol) and retention characteristics differentiate it from the primary fermentation product Validamycin A (MW 497.49 g/mol) [2]. For industrial quality control laboratories and research groups analyzing validamycin production strains, procurement of authentic Validamycin H reference material is essential for accurate HPLC or LC-MS identification, particularly when assessing strain engineering efforts that may alter the relative abundance of minor congeners like Validamycin H [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Validamycin H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.